Product packaging for Pirlindole(Cat. No.:CAS No. 60762-57-4)

Pirlindole

Cat. No.: B1663011
CAS No.: 60762-57-4
M. Wt: 226.32 g/mol
InChI Key: IWVRVEIKCBFZNF-UHFFFAOYSA-N
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Description

Pirlindole is a tetracyclic compound, developed as an antidepressant, that functions primarily as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) . This RIMA (Reversible Inhibitor of Monoamine Oxidase A) mechanism increases the availability of key neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft . Secondarily, this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), further enhancing its neuromodulatory effects . Its reversible inhibition of MAO-A is a key differentiator from older, irreversible MAO inhibitors, as it is associated with a reduced risk of hypertensive crises from tyramine-rich foods (the "cheese effect") . The primary research applications for this compound are in the fields of depression and chronic pain syndromes. Its antidepressant efficacy and safety profile have been demonstrated in numerous clinical studies and are supported by years of clinical use . Furthermore, its efficacy has also been shown in research related to fibromyalgia syndrome, a condition with symptomatic overlap with depression . Beyond its established uses, emerging research suggests this compound may have neuroprotective properties. Studies indicate it can mitigate oxidative stress and inhibit lipid peroxidation . In vivo experiments using a murine model of Multiple Sclerosis (MS) showed that this compound could improve disease progression, with data suggesting a direct protective effect on neuronal cells and myelin, pointing to its potential value in neuroinflammatory and neurodegenerative research . From a pharmacokinetic perspective, this compound is well-absorbed orally and has a bioavailability of 20-30% due to a significant hepatic first-pass effect . It is extensively metabolized in the liver and exhibits high plasma protein binding . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B1663011 Pirlindole CAS No. 60762-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRVEIKCBFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16154-78-2 (hydrochloride)
Record name Pirlindole [INN]
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DSSTOX Substance ID

DTXSID8048230
Record name Pirlindole
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60762-57-4
Record name Pirlindole
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URL https://commonchemistry.cas.org/detail?cas_rn=60762-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pirlindole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
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Record name Pirlindole
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Record name PIRLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ
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Mechanisms of Action and Molecular Pharmacodynamics

Monoamine Oxidase A Inhibition: Selectivity, Reversibility, and Competitive Binding Research

The principal mechanism underlying pirlindole's activity is its interaction with monoamine oxidase A (MAO-A). nih.govpatsnap.com This enzyme is crucial for the degradation of monoamine neurotransmitters. patsnap.com this compound's inhibitory action is distinguished by its selectivity for the MAO-A isoform and the reversible nature of this inhibition. patsnap.compatsnap.com

Investigation of Selective and Reversible Inhibition of MAO-A Enzyme

This compound has been extensively characterized as a potent, selective, and reversible inhibitor of monoamine oxidase A (RIMA). patsnap.compatsnap.comwikipedia.org This selectivity is a key feature, distinguishing it from older, non-selective monoamine oxidase inhibitors (MAOIs) that inhibit both MAO-A and MAO-B enzymes. patsnap.com By selectively targeting MAO-A, this compound prevents the breakdown of key neurotransmitters such as serotonin (B10506) and norepinephrine, leading to their increased availability in the brain.

The reversible nature of its binding means that the enzyme can regain its activity relatively quickly after the drug is cleared, which contrasts with the permanent bond formed by irreversible MAOIs. patsnap.com In vitro studies have quantified the inhibitory potency of this compound and its enantiomers. The racemic form, (+/-)-pirlindole, demonstrated an IC50 value of 0.24 μM for MAO-A. nih.gov Its individual enantiomers, R-(-)-pirlindole and S-(+)-pirlindole, showed IC50 values of 0.43 μM and 0.18 μM, respectively, indicating that both forms are active, with the S-(+) enantiomer being slightly more potent. nih.govmedchemexpress.com Further in vitro research on rat brain and human placenta MAO-A found the IC50 range for this compound to be between 0.005 and 0.3 μM. nih.govnih.gov

In Vitro Inhibitory Concentration (IC50) of this compound and its Enantiomers on MAO-A
CompoundIC50 (μM)Source
(+/-)-Pirlindole (racemic)0.24 nih.gov
R-(-)-Pirlindole0.43 nih.govmedchemexpress.com
S-(+)-Pirlindole0.18 nih.gov
This compound (general)0.005 - 0.3 nih.govnih.gov

Analysis of the Influence of Inhibitors on Flavin Adenine Dinucleotide (FAD) in MAO-A Active Site

The catalytic activity of monoamine oxidase A is dependent on its redox co-factor, Flavin Adenine Dinucleotide (FAD), which is located within the enzyme's active site. nih.govresearchgate.net The interaction of inhibitors like this compound with this FAD co-factor is a critical aspect of their mechanism. Research using this compound analogues has been instrumental in probing these interactions. nih.govresearchgate.net

Studies have shown that the binding of this compound and its analogues induces spectral and thermodynamic changes to the FAD co-factor. nih.govresearchgate.net All tested this compound inhibitors were found to stabilize the semiquinone form of the FAD when MAO-A was titrated with dithionite, which prevented further reduction of the co-factor. nih.gov However, the degree of perturbation of the flavin spectrum did not always correlate directly with inhibitory potency (Ki values). For instance, analogues with a cyclohexyl substituent showed greater affinity (lower Ki) despite causing a lower perturbation of the flavin spectrum compared to those with a methyl substituent. nih.gov This suggests that while interaction with the FAD co-factor is a key element of inhibition, it is not the sole determinant of the inhibitor's binding affinity. nih.govresearchgate.net

Role of Inhibitor-Protein Interactions in MAO-A Inhibition

Research indicates that direct interaction with the flavin co-factor cannot be the only mode of binding and that inhibitor-protein interactions are crucial for MAO-A inhibition by this compound. nih.govresearchgate.net The active site of MAO-A is highly sensitive to the structural variations of the inhibitor, implying that the conformation and specific contacts between the inhibitor and the amino acid residues of the enzyme play a significant role. nih.govresearchgate.net

Neurotransmitter Reuptake Inhibition Research

Inhibition of Noradrenaline and 5-Hydroxytryptamine Reuptake

This compound has been shown to inhibit the reuptake of both noradrenaline (norepinephrine) and 5-hydroxytryptamine (serotonin). nih.govdrugbank.com This action is considered a secondary component of its mechanism, complementing the primary effect of MAO-A inhibition. nih.gov By blocking the transporters responsible for clearing these neurotransmitters from the synaptic cleft, this compound further increases their availability to act on postsynaptic receptors. This property is shared with other classes of antidepressants, such as tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govwikipedia.org

Examination of Effects on Dopaminergic and Cholinergic Systems

A significant aspect of this compound's pharmacological profile is its lack of notable effects on the dopaminergic and cholinergic systems. nih.gov Research has indicated that this compound does not significantly interact with dopamine (B1211576) or acetylcholine (B1216132) receptors. nih.govpatsnap.com This selectivity helps to differentiate it from other antidepressants that may have anticholinergic side effects or more complex interactions with the dopamine system. patsnap.com This focused action on the noradrenergic and serotonergic systems, primarily through MAO-A inhibition and secondarily through reuptake blockade, defines its specific neuropharmacological footprint.

Summary of this compound's Effects on Neurotransmitter Systems
System/TargetPrimary EffectSecondary EffectSource
Monoamine Oxidase A (MAO-A)Selective and Reversible InhibitionN/A nih.govpatsnap.compatsnap.comdrugbank.com
Noradrenaline (Norepinephrine) ReuptakeN/AInhibition nih.govdrugbank.com
5-Hydroxytryptamine (Serotonin) ReuptakeN/AInhibition nih.govdrugbank.com
Dopaminergic SystemNo significant effectN/A nih.gov
Cholinergic SystemNo significant effectN/A nih.gov

Metabolite-Mediated Pharmacological Activity

In vitro studies have demonstrated that dehydro-pirlindole, a metabolite of this compound, functions as a partial and selective antagonist of a specific subset of GABA-A receptors. nih.gov Research indicates that dehydro-pirlindole exhibits a selective blockade of these receptors with an EC50 of 12 microM. nih.govnih.gov The maximum reversal of GABA-A receptor activity was observed to be 42%. nih.gov

Table 1: In vitro Activity of Dehydro-Pirlindole at GABA-A Receptors

Compound Activity EC50 Maximum Reversal
Dehydro-Pirlindole Partial and Selective GABA-A Receptor Antagonist 12 µM 42%

In contrast to its dehydro-metabolite, in vitro investigations have consistently shown that this compound itself is inactive as a GABA-A receptor antagonist. nih.govnih.gov Studies comparing the effects of this compound and dehydro-pirlindole on GABA-A receptor binding and activity have found no significant antagonistic action from the parent compound. nih.govnih.gov

This lack of direct activity at GABA-A receptors highlights the importance of its metabolic conversion to dehydro-pirlindole for this particular pharmacological effect. The data suggests that the GABA-A receptor blocking activity observed in relation to this compound's metabolic profile is attributable to dehydro-pirlindole and not this compound itself. nih.gov

Table 2: Comparative Activity at GABA-A Receptors in vitro

Compound GABA-A Receptor Antagonist Activity
This compound Inactive
Dehydro-Pirlindole Active (Partial and Selective)

Preclinical Efficacy and Translational Pharmacodynamics

Behavioral and Neurochemical Efficacy Studies in Animal Models of Depressive States

Studies in animal models have elucidated pirlindole's capacity to reverse stress-induced behavioral deficits and modulate monoamine levels in the brain.

This compound has demonstrated the ability to revert behavioral effects induced by chronic mild stress (CMS) in rat models, a widely recognized paradigm for inducing depressive-like behaviors. Research indicates that this compound, acting as a selective reversible MAO-A inhibitor (RIMA), effectively counteracts the behavioral deficits observed in CMS-exposed animals. For instance, studies have shown that this compound can reverse depressive-like behaviors in the forced swim test (FST) and improve sucrose (B13894) consumption in the sucrose preference test (SPT) fishersci.se. Furthermore, this compound at a dosage of 30 mg/kg was observed to reverse stress-induced changes in the dendritic length of hippocampal neurons, suggesting a neuroplastic effect alongside behavioral improvements fishersci.se. These effects were found to be comparable to those achieved with fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), in certain behavioral parameters fishersci.se.

Table 1: Behavioral Effects of this compound in Chronic Mild Stress (CMS) Models

Behavioral TestObserved Effect of CMSEffect of this compound TreatmentReference
Forced Swim Test (FST)Increased immobility timeReversal of depressive-like behavior fishersci.se
Sucrose Preference Test (SPT)Decreased sucrose consumptionIncreased sucrose consumption fishersci.se
Hippocampal Dendritic LengthAtrophy of granule neuronsRescues stress-induced dendritic atrophy fishersci.se

The primary mechanism of action for this compound involves its role as a reversible inhibitor of monoamine oxidase A (MAO-A) nih.govwikipedia.orgfishersci.canih.gov. MAO-A is an enzyme critical for the catabolism of key neurotransmitters, including serotonin, noradrenaline (norepinephrine), and, to a lesser extent, dopamine (B1211576) nih.govwikipedia.orgfishersci.canih.gov. By inhibiting MAO-A, this compound prevents the breakdown of these monoamines, leading to an increased concentration of serotonin, norepinephrine, and dopamine within the synaptic cleft nih.govwikipedia.orgfishersci.canih.gov. This elevation in synaptic neurotransmitter levels is believed to enhance neurotransmission, contributing to its antidepressant effects nih.govnih.gov. Additionally, this compound exhibits a secondary mechanism of action, which includes the inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake, further contributing to increased synaptic monoamine availability nih.gov.

Table 2: Neurotransmitter Modulation by this compound

NeurotransmitterEnzyme Inhibited by this compoundEffect on Synaptic LevelsReference
SerotoninMAO-AIncreased nih.govwikipedia.orgfishersci.canih.gov
NorepinephrineMAO-AIncreased nih.govwikipedia.orgfishersci.canih.gov
DopamineMAO-A (to lesser extent)Increased nih.govwikipedia.orgfishersci.canih.gov

Investigations into Neuroprotective and Neurogenic Properties

Beyond its direct effects on monoamine levels, this compound has been investigated for its neuroprotective and neurogenic capabilities, highlighting broader therapeutic implications.

This compound demonstrates significant neuroprotective properties, particularly against oxidative stress nih.govfishersci.canih.govebiohippo.com. Studies conducted on primary cultured rat neuronal cells (hippocampal and cortical) exposed to iron-mediated toxicity have shown that this compound provides substantial protection against cell death in a concentration-dependent manner nih.govebiohippo.com. The effective concentrations (EC50) for this protective effect were reported to be approximately 6 μM for hippocampal cells and between 5-6 μM for cortical cell cultures nih.govebiohippo.com. Importantly, this neuroprotective action appears to be independent of its MAO-A inhibitory activity, suggesting that this compound may exert its protective effects through alternative mechanisms, such as free radical scavenging ebiohippo.com.

Table 3: Neuroprotective Efficacy of this compound against Iron-Mediated Toxicity

Cell TypeEC50 (μM) for Protection against Fe²⁺-induced ToxicityReference
Hippocampal Cells6 nih.govebiohippo.com
Cortical Cells5-6 nih.govebiohippo.com

Further investigations into this compound's neuroprotective mechanisms reveal its positive impact on cellular oxidative balance and mitochondrial health. This compound has been shown to induce a significant decrease in intracellular peroxide production nih.govebiohippo.com. Concurrently, it improves mitochondrial function, a critical aspect of neuronal health and resilience nih.govebiohippo.com. These beneficial effects on intracellular peroxide levels and mitochondrial activity were observed at pharmacologically relevant concentrations, with EC50 values typically ranging from 5-10 μM nih.gov. Comparative studies indicate that this compound, along with its derivative dehydrothis compound (B1212764) and the antioxidant trolox, consistently reduced intracellular peroxide production and lipoperoxidation, while also enhancing mitochondrial function ebiohippo.com.

Table 4: Effects of this compound on Oxidative Stress and Mitochondrial Function

ParameterEffect of this compound TreatmentConcentration Range (EC50)Reference
Intracellular Peroxide ProductionSignificant Decrease5-10 μM nih.govebiohippo.com
Mitochondrial FunctionImproved5-10 μM nih.govebiohippo.com
LipoperoxidationSignificant DecreaseNot specified, but observed with PIR, DHP, TRO ebiohippo.com

This compound plays a role in promoting adult neurogenesis within the hippocampal regions of the brain fishersci.sefishersci.caciteab.com. This neurogenic effect is particularly notable in the context of chronic stress, where this compound has been shown to counteract the deleterious effects of stress on neuroplasticity fishersci.se. Specifically, in rat models exposed to chronic mild stress, this compound promotes the generation of new neurons in the hippocampus and actively rescues the stress-induced dendritic atrophy of granule neurons fishersci.sefishersci.caciteab.com. These findings underscore the potential of selective MAO-A inhibition by this compound to restore neurogenesis and reverse structural changes in the hippocampus that are often associated with chronic stress and depressive disorders fishersci.se.

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Major Depressive Disorder

Pirlindole's efficacy in major depressive disorder (MDD) has been evaluated through rigorous clinical research, including systematic reviews and comparisons with established antidepressant classes.

A systematic review and meta-analysis of randomized controlled trials (RCTs) assessed the efficacy of this compound in adults with major depression researchgate.netnih.govnih.gov. This comprehensive analysis included nine RCTs that compared this compound with active antidepressant comparators researchgate.netnih.gov. The studies evaluated efficacy outcomes using scales such as the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS) researchgate.netnih.gov. The meta-analysis found that this compound demonstrated efficacy outcomes comparable to its active comparators researchgate.netnih.gov.

Table 1: Summary of Efficacy Outcomes in Major Depressive Disorder (Meta-Analysis)

Outcome MeasureThis compound vs. Active Comparators (Odds Ratio / Absolute Value)95% Confidence Interval (CI)p-valueSource
Patients with ≥50% improvement on HDRSOR 1.520.92, 2.510.11 researchgate.netnih.gov
Patients with ≥50% improvement on HARSOR 1.150.69, 1.900.59 researchgate.netnih.gov
Improvement in HDRS (absolute value)0.18-0.01, 0.370.06 researchgate.netnih.gov
Improvement in HARS (absolute value)0.260.03, 0.480.03 researchgate.netnih.gov

Note: OR = Odds Ratio; HDRS = Hamilton Depression Rating Scale; HARS = Hamilton Anxiety Rating Scale.

The meta-analysis comparing this compound to active comparators, including monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, tetracyclic antidepressants, and selective serotonin (B10506) reuptake inhibitors (SSRIs), reported no significant differences in the percentage of patients whose clinical condition improved by 50% according to the HDRS or HARS researchgate.netnih.gov. One double-blind randomized study specifically compared this compound with moclobemide (B1677376), another RIMA, in the treatment of depression nih.gov. Both treatments produced highly significant improvements in HDRS, HARS, and Montgomery-Asberg Depression Rating Scale (MADRS) scores from day 7 to day 42, with no significant difference in the pattern of development of these scores between the two groups nih.gov. After 42 days of treatment, an improvement of 50% or more in the HDRS score was observed in 80% of patients in the this compound group and 67% in the moclobemide group nih.gov.

Beyond its antidepressant effects, this compound has shown a notable impact on anxiety symptoms in depressed patient populations researchgate.netnih.gov. The systematic review and meta-analysis indicated that this compound was significantly more effective in reducing anxiety symptoms compared to its active comparators researchgate.netnih.govnih.gov. The results were favorable for patients treated with this compound regarding improvements in HARS scores, with an absolute value of 0.26 (95% CI 0.03, 0.48; p=0.03) researchgate.netnih.gov.

Efficacy in Fibromyalgia Syndrome

This compound's potential in treating fibromyalgia syndrome (FMS) has also been explored in clinical trials.

A four-week double-blind placebo-controlled pilot study involving 100 patients evaluated the efficacy of this compound in primary fibromyalgia syndrome tandfonline.commanagedhealthcareexecutive.com. The evaluation of therapy outcomes was based on eight characteristic parameters: pain, morning stiffness, tender pain score, psychological evaluation (using the Symptom Checklist-90-Revised), fatigue, sleep disturbance, global evaluation by the patient, and global evaluation by the investigator tandfonline.com.

When compared to baseline evaluation, a significant improvement (P < 0.05) was observed for all eight parameters in the this compound group tandfonline.com. In contrast, the placebo group showed significant improvement in only three parameters: tender point score, psychological score, and global evaluation by the patient tandfonline.com. At the end of the four-week treatment period, this compound demonstrated significant superiority over placebo on four key parameters: pain, tender point score, global evaluation by the patient, and global evaluation by the investigator tandfonline.com.

Table 2: this compound Efficacy in Fibromyalgia Syndrome (Pilot Study Outcomes)

ParameterThis compound Improvement from Baseline (P < 0.05)Placebo Improvement from Baseline (P < 0.05)This compound Superiority vs. Placebo (P < 0.05)Source
PainYesNoYes tandfonline.com
Morning StiffnessYesNoNo tandfonline.com
Tender Point ScoreYesYesYes tandfonline.com
Psychological EvaluationYesYesNo tandfonline.com
FatigueYesNoNo tandfonline.com
Sleep DisturbanceYesNoNo tandfonline.com
Global Evaluation by PatientYesYesYes tandfonline.com
Global Evaluation by InvestigatorYesNoYes tandfonline.com

The European League Against Rheumatism (EULAR) recommendations also include this compound among antidepressants that can reduce pain and often improve function in fibromyalgia, based on a high-quality trial bmj.comwikipedia.org.

Methodological Considerations in Clinical Trial Design

Methodological considerations in clinical trial design are crucial for ensuring the robustness and reliability of research findings. For studies involving compounds like this compound, a clear and formal protocol document is essential to ensure uniform administration of the intervention nih.gov. Objective and standardized measurement of data, along with consistent data collection and coding, are paramount nih.gov. Participant compliance should also be closely monitored nih.gov.

In designing a study, investigators typically define the effect size, which is the magnitude of the difference between intervention groups considered necessary to conclude that a new intervention is effective nih.gov. Statisticians then determine the required number of participants to achieve statistically robust results, considering factors such as type I and type II errors nih.gov. The quality of clinical trials can significantly influence the interpretation of results; for instance, the meta-analysis on this compound in depression noted a mean Jadad trial quality score of 3.7 out of 5 for the included RCTs, suggesting that further clinical trials could help confirm benefits researchgate.netnih.gov. Adaptive designs, which allow for modifications to study elements (e.g., sample size, randomization ratio, treatment arms) at interim analyses while controlling the type I error, can be beneficial in complex experimental situations efpia.eueuropa.eu. However, such adaptations require rigorous pre-planning and justification within the study protocol europa.eu.

Analysis of Study Heterogeneity and Quality in Meta-Analyses

Meta-analyses evaluating the clinical efficacy of this compound in treating depression have provided insights into study heterogeneity and quality. One such systematic review and meta-analysis, which included nine randomized controlled trials (RCTs) comparing this compound with active comparators, reported no significant statistical heterogeneity for key efficacy outcomes, such as improvement on the Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) wikipedia.orgwikipedia.org. Specifically, for improvement on the HDRS (six RCTs) and the proportion of patients with a 50% clinical improvement as assessed by HDRS and HARS (two RCTs), no significant statistical heterogeneity was found wikipedia.org.

Table 1: Summary of Meta-Analysis Findings on this compound Efficacy and Study Quality

Outcome MeasureNumber of RCTs (in meta-analysis)Statistical HeterogeneityWeighted Mean Difference (WMD) / Odds Ratio (OR)95% Confidence Interval (CI)p-valueMean Jadad Score (out of 5)
Improvement on HARS (vs. active controls)3Not significantWMD: 0.260.03 to 0.480.033.7
Improvement on HDRS (vs. active comparators)6Not significantAbsolute value: 0.18-0.01 to 0.370.063.7
50% Improvement on HDRS (vs. active comparators)Not specified (part of 9 RCTs)Not specifiedOR: 1.520.92 to 2.510.113.7
50% Improvement on HARS (vs. active comparators)Not specified (part of 9 RCTs)Not specifiedOR: 1.150.69 to 1.900.593.7

Note: This table presents aggregated data from meta-analyses. In an interactive format, users could filter by outcome, comparator type, or study characteristics.

Role of Patient Expectations and Placebo Effects in Trial Outcomes

Patient expectations and the placebo effect are recognized as significant factors influencing outcomes in clinical trials, particularly for psychiatric conditions like depression and anxiety mims.comfishersci.ca. The perceived efficacy of a treatment can be substantially influenced by a patient's belief in its effectiveness mims.comfishersci.ca. For instance, studies have shown that patients with high expectations for a treatment's effectiveness are more likely to respond positively mims.com.

In the context of antidepressant clinical trials, the inclusion of a placebo arm can influence response rates to active medication mims.com. Research indicates that the presence of a placebo arm may reduce response and remission rates among subjects receiving active medication compared to trials with only active comparator arms mims.com. Conversely, a higher number of active treatment arms in a trial might lead to higher response rates for both active medication and placebo, possibly due to increased perceived odds of receiving an active drug mims.com.

While specific data on the direct impact of patient expectations and placebo effects on this compound's trial outcomes are limited beyond the general exclusion of placebo-controlled trials to minimize heterogeneity in some meta-analyses wikipedia.orgwikipedia.org, the general principles observed in antidepressant research are applicable. The variability in placebo response is understood to be related to the dynamic nature of patient expectations, which are continuously shaped by various inputs both before and during a trial fishersci.ca. This underscores the importance of carefully designed trials that account for these psychological factors to accurately assess drug efficacy.

Predictive Value of Electroencephalographic Dynamics of Vigilance for Clinical Response

Electroencephalographic (EEG) dynamics of vigilance have been investigated for their potential to predict clinical response to antidepressant pharmacotherapy, including this compound. Early research, such as a comparison of patients treated with amitriptyline (B1667244) or this compound for endogenous depression, suggested that these EEG dynamics could have predictive value for treatment outcomes wikipedia.orgwikipedia.orgmims.comfishersci.ca.

Specific EEG features, particularly resting-state neural oscillations in the alpha and theta bands, have been identified as potential predictors of antidepressant response wikipedia.orgwikipedia.orgmims.com. For example, responders to treatment with amitriptyline or this compound were found to exhibit a dominant alpha frequency that was 1.5 Hz higher at baseline compared to non-responders, with further increases observed during the course of treatment wikipedia.org. This suggests that certain baseline EEG patterns and their changes during early treatment could serve as biomarkers for predicting a favorable clinical response.

More broadly, advanced EEG analysis techniques, including machine learning approaches, have demonstrated high accuracy in predicting antidepressant treatment response based on pre-treatment and early treatment-emergent EEG profiles, combined with clinical features wikidata.org. While specific data for this compound in these advanced predictive models are part of the broader antidepressant research, the foundational studies involving this compound underscore the potential of EEG vigilance dynamics as a valuable tool in predicting individual patient responses to treatment.

Table 2: EEG Features and Their Predictive Value for Antidepressant Response

EEG Feature / BandPredictive Value for Antidepressant ResponseSpecific Findings (this compound/General)Source
Alpha bandHighHigher dominant alpha frequency at baseline in responders to amitriptyline or this compound; reduction in alpha power post-treatment in responders. wikipedia.orgwikipedia.orgmims.comwikipedia.org
Theta bandHighTheta activity associated with response to various antidepressants; early changes in theta-band cordance predict good response. wikipedia.orgwikipedia.orgmims.com
Resting-state neural oscillationsHighCharacteristics of resting-state neural oscillations, especially in alpha and theta bands, may predict response. wikipedia.orgwikipedia.orgmims.com
EEG vigilance dynamicsPotential predictive valueSuggests possibility of predicting clinical response to pharmacotherapy. wikipedia.orgmims.com

Note: This table summarizes findings from various studies on EEG and antidepressant response, including those specifically mentioning this compound. In an interactive format, users might be able to explore specific frequency ranges or brain regions.

Pharmacokinetic and Biotransformation Research

Absorption and Distribution Dynamics in Preclinical Models

Pirlindole is well absorbed following oral administration, demonstrating a high relative bioavailability of approximately 90% in humans. drugbank.comnih.govmedwinpublishers.com However, in preclinical models such as dogs and rats, the absolute bioavailability ranges between 20% and 30%. drugbank.comnih.govnih.gov This lower bioavailability in these animal models is primarily attributed to an extensive first-pass effect. drugbank.comnih.govnih.gov

Once absorbed, this compound exhibits significant binding to plasma proteins. Studies indicate a high plasma protein binding of 97% drugbank.com to 95-97% medwinpublishers.com in humans. The time to reach maximum plasma concentration (Tmax) after oral administration varies among preclinical species, typically ranging from 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs. nih.gov

Table 1: this compound Absorption and Distribution Parameters

ParameterValue (Human)Value (Rat)Value (Dog)Source
Oral Bioavailability~90%20-30%20-30% drugbank.comnih.govmedwinpublishers.comnih.gov
Plasma Protein Binding95-97%Not specifiedNot specified drugbank.commedwinpublishers.comwikipedia.org
Tmax (oral administration)Not specified2.5-6 hours0.8-2 hours nih.gov

Hepatic Metabolism and First-Pass Effect Studies

This compound undergoes significant metabolism, primarily within the hepatic system. drugbank.comnih.gov This extensive metabolism contributes to a notable first-pass effect, particularly observed in preclinical species. In both dogs and rats, this hepatic first-pass metabolism is responsible for reducing the bioavailability of this compound to between 20% and 30% after oral administration. drugbank.comnih.govnih.gov The first-pass effect describes the extensive metabolism of a drug by the organ of absorption or the liver following oral administration, leading to a reduced amount of the drug reaching systemic circulation. taylorandfrancis.com

Metabolite Identification and Elucidation of Metabolic Pathways

This compound is extensively metabolized within the body. nih.gov While specific metabolite structures and detailed metabolic pathways are not fully elucidated in the provided research, studies in preclinical models have noted differences in the nature of the eliminated products. For instance, rats primarily eliminate unconjugated drug products, whereas dogs predominantly excrete conjugated forms of the drug. drugbank.comnih.govnih.gov This suggests that this compound undergoes biotransformation, likely involving both phase I (e.g., oxidative metabolism) and phase II (e.g., conjugation) reactions, with the extent of conjugation varying between species.

Excretion Pathways and Metabolite Elimination Profiles

The elimination half-life of this compound varies across species and may exhibit multi-phasic elimination. In healthy human volunteers, one study reported a biological half-life of 0.7 ± 0.3 hours. nih.gov In preclinical models, more complex elimination profiles have been observed: rats show two phases of elimination with half-lives of 7.5 hours and 34-70 hours, while dogs exhibit three elimination phases with half-lives of 1.3 hours, 10.8 hours, and 185 hours. nih.gov

Table 2: this compound Excretion and Elimination Half-Life

ParameterValue (Human)Value (Rat)Value (Dog)Source
Primary Excretion RouteRenalRenal (metabolites)Renal (metabolites) drugbank.comnih.govmedwinpublishers.com
Unchanged Drug in Urine0.4-0.5%Not specifiedNot specified drugbank.comnih.gov
Overall ExcretionUrine: 50-70%, Feces: 25-45%Not specifiedNot specified wikipedia.orgnewdrugapprovals.org
Elimination Half-Life0.7 ± 0.3 hours7.5 hours, 34-70 hours (two phases)1.3 hours, 10.8 hours, 185 hours (three phases) nih.govnih.gov

Structure Activity Relationship Sar Studies

Correlative Analysis of Pirlindole Analogues and Monoamine Oxidase Inhibitory Activity

Research on a series of pyrazinocarbazoles, structurally analogous to this compound, has provided significant insights into their inhibitory profiles against both MAO-A and MAO-B nih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) have been instrumental in understanding the inhibitory activity of this compound analogues. Studies by Medvedev et al. utilized CoMFA to analyze the inhibitory activity (IC₅₀) of this compound analogues featuring various substitutions at the C8 position nih.govnih.govmdpi.com. For these analyses, the molecules were geometrically optimized and aligned by fitting their indole (B1671886) ring structures nih.govresearchgate.net.

In a broader context of indole derivatives as MAO inhibitors, QSAR analysis coupled with CoMFA yielded predictive values (cross-validated r²) of 0.743 for MAO-A inhibition and 0.603 for MAO-B inhibition acs.org. Both steric and electrostatic fields were incorporated into the CoMFA models, with their contributions to the interaction between inhibitors and enzymes being considered equal for indole analogues nih.govnih.govacs.org. Crucially, the qualitative information derived from the steric and electrostatic coefficients in the 3D-QSAR and CoMFA models differed between MAO-A and MAO-B, providing valuable insights into the specific structural features that dictate inhibitor selectivity nih.govacs.org.

Influence of Molecular Size and Structural Variations on Inhibitory Potency and Selectivity

The molecular architecture of this compound analogues, particularly their rigidity and size, plays a critical role in determining their inhibitory potency and selectivity. Rigid this compound analogues have been shown to exhibit potent and selective inhibition of MAO-A nih.govacs.orgresearchgate.net. These rigid compounds demonstrate optimal MAO-A inhibition when their three-dimensional linear sizes adhere to specific limits, approximately 13.0 Å in length, 7.0 Å in width, and 4.4 Å in height (X:Y:Z) nih.govacs.orgnih.govnih.govresearchgate.netresearchgate.netmsu.ru.

In contrast, flexible analogues of this compound have also shown potent inhibition, not only of MAO-A but also of MAO-B nih.govacs.orgresearchgate.net. Unlike their rigid counterparts, the inhibitory activity of flexible analogues against MAO-B does not exhibit a strict dependence on these specific size limitations nih.govacs.orgresearchgate.net. This suggests that flexible molecules may fold into more compact structures that can accommodate the substrate-binding pocket of MAO-B researchgate.net.

Further structural variations, such as substitutions at the C8 position of this compound analogues, significantly impact inhibitory potency. For instance, compounds with a cyclohexyl group at C8 demonstrated lower Kᵢ values, indicating a greater affinity for MAO-A, compared to analogues with a methyl substituent at the same position nih.gov.

The general influence of molecular size and flexibility on MAO inhibition by this compound analogues is summarized in the table below:

Structural FeatureMAO-A Inhibitory PotencyMAO-B Inhibitory PotencySize Limits (X:Y:Z) for Potent InhibitionSelectivity
Rigid AnaloguesPotent and Selective nih.govacs.orgresearchgate.netLess potent or none nih.govresearchgate.net13.0 × 7.0 × 4.4 Å nih.govacs.orgnih.govresearchgate.netresearchgate.netMAO-A selective nih.govacs.orgresearchgate.net
Flexible AnaloguesAcceptable potency nih.govPotent nih.govacs.orgresearchgate.netNo strict dependence on these sizes nih.govacs.orgresearchgate.netMAO-B (also MAO-A activity) nih.govacs.orgresearchgate.netresearchgate.net

Differentiation between MAO-A and MAO-B Selective Inhibition by Analogues

The distinct qualitative information derived from the steric and electrostatic coefficients in the 3D-QSAR and CoMFA models for MAO-A and MAO-B underscores the differing structural requirements for selective inhibition of each isoform nih.govacs.org. It has been observed that selective MAO-A or MAO-B inhibitors tend to have different molecular sizes nih.govnih.gov.

Specifically, rigid this compound analogues predominantly exhibit potent and selective inhibition of MAO-A, whereas flexible analogues demonstrate potent inhibition of MAO-B in addition to their MAO-A activity nih.govacs.orgresearchgate.net. Molecular modeling studies, including 3D-QSAR and CoMFA, have confirmed that rigid analogues are potent MAO-A inhibitors, while flexible analogues are potent MAO-B inhibitors, further highlighting how structural features dictate inhibitor selectivity researchgate.net. The three-dimensional arrangement of the steric and electrostatic fields within the active sites of MAO-A and MAO-B suggests considerable structural differences between the two enzymes acs.org. The active site of MAO-A is generally considered to be larger than that of MAO-B researchgate.net.

Mapping of Structural Features to Enzyme Active Site Interactions

The interaction between this compound analogues and the enzyme active site is predicated on shape complementarity between the ligand and the substrate-binding region researchgate.netresearchgate.net. This compound mesylate, for example, exerts its MAO-A inhibitory effect through a distinct molecular architecture that facilitates hydrophobic interactions and hydrogen bonding with the enzyme scbt.com. This structural arrangement also contributes to modulating the enzyme's conformational dynamics, thereby enhancing binding affinity scbt.com.

MAO-A inhibitors commonly possess a basic nitrogen atom that mimics the natural substrates of the enzyme, enabling their association with the MAO-A active site scbt.com. Furthermore, these inhibitors often feature various functional groups that facilitate interactions with the enzyme's active site through hydrogen bonding, van der Waals forces, and hydrophobic interactions scbt.com. The specificity of inhibitors for MAO-A over MAO-B is significantly influenced by the size and shape of their molecular structure, which must precisely complement the substrate cavity of MAO-A scbt.com.

Mutational studies have provided further evidence of the importance of specific amino acid residues within the binding site, demonstrating that the interchange of nonconserved amino acids can alter ligand selectivity between the isoenzymes uchile.cl. Both substrates and inhibitors must fit into a narrow active site cavity, approximately 7 Å in width, which is lined by specific residues (e.g., Gln206, Leu171, Tyr398, Tyr435 in MAO-B, and Gln215, Ile180, Tyr407, Tyr444 in MAO-A) uchile.cl. Within this confined space, the aromatic rings of MAO ligands adopt a perpendicular orientation relative to the long axis of the flavin ring, facilitating π-stacking interactions with tyrosine residues uchile.cl.

Toxicological Profiles and Safety Pharmacology Research

Acute and Chronic Toxicity Assessments in Preclinical Models

Acute and chronic toxicological studies conducted on Pirlindole in preclinical models, including rats and dogs, have indicated a favorable safety profile. These assessments have not revealed potentially dangerous effects when the compound is administered at typical doses. drugbank.comresearchgate.nettocris.coma2bchem.com

Table 1: Summary of Acute and Chronic Toxicity Assessments

Assessment TypePreclinical ModelsKey Findings
Acute ToxicityRats, DogsNo potentially dangerous effects observed at usual doses. drugbank.comresearchgate.nettocris.coma2bchem.com
Chronic ToxicityRats, DogsNo potentially dangerous effects observed at usual doses. drugbank.comresearchgate.nettocris.coma2bchem.com

Investigation of Mutagenic, Clastogenic, and Carcinogenic Properties

Further toxicological research has investigated the genotoxic and carcinogenic potential of this compound. Studies have demonstrated that this compound does not exhibit measurable mutagenic, clastogenic, or carcinogenic properties. drugbank.comresearchgate.nettocris.coma2bchem.com This indicates a lack of capacity to induce genetic mutations, chromosomal damage, or contribute to cancer development in the tested preclinical models.

Table 2: Genotoxicity and Carcinogenicity Assessments

Property InvestigatedKey Findings
MutagenicNot measurable drugbank.comresearchgate.nettocris.coma2bchem.com
ClastogenicNot measurable drugbank.comresearchgate.nettocris.coma2bchem.com
CarcinogenicNot measurable drugbank.comresearchgate.nettocris.coma2bchem.com

Research on Seizure Induction in Rodent Models versus Clinical Absence

Research into this compound's effects on seizure activity in rodent models has yielded nuanced findings. This compound has demonstrated efficacy in the prevention of experimentally induced epileptic seizures. Specifically, it has been shown to prevent qualitative alteration in the catalytic activity of membrane-bound monoamine oxidases type A (MAO-A), a process considered pathogenetically important for the development of audiogenic seizures. tocris.comncats.iomsu.runcats.io

However, it has also been reported that high doses of this compound induced seizures in a rodent study. researchgate.net Despite this observation in preclinical models, no reports of seizures have been identified in clinical studies or post-marketing data concerning this compound. researchgate.net This suggests a disparity between high-dose effects observed in specific rodent models and the clinical profile of the compound.

Table 3: this compound's Effects on Seizure Activity

Aspect of Seizure ResearchFindings in Rodent ModelsClinical Observations
Seizure PreventionPrevents experimentally induced epileptic seizures, including audiogenic seizures, by affecting MAO-A activity. tocris.comncats.iomsu.runcats.ioNot applicable (focus on prevention mechanism in preclinical models).
Seizure InductionHigh doses induced seizures. researchgate.netNo reports of seizures identified in clinical studies or post-marketing data. researchgate.net

Pharmacological Interactions Research

Interactions with Other Monoamine Oxidase Inhibitors and Serotonergic Agents

Pirlindole's primary mechanism involves the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for degrading neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) drugbank.compatsnap.comresearchgate.net. This mechanism necessitates careful consideration when this compound is combined with other agents that modulate serotonin levels.

Concomitant use of this compound with other monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), or serotonin-norepinephrine reuptake inhibitors (SNRIs) significantly increases the risk of serotonin syndrome drugbank.compatsnap.comuspharmacist.com. Serotonin syndrome is a potentially life-threatening condition characterized by a constellation of symptoms including high fever, agitation, extreme tremor, seizures, and hyperthermia drugbank.compatsnap.comuspharmacist.comnih.gov. In severe cases, this can lead to disseminated intravascular coagulation (DIC) and multi-organ failure, with fatalities observed in interactions involving SSRIs drugbank.com.

Due to this risk, a washout period is generally recommended when transitioning between this compound and other MAOIs, SSRIs, or SNRIs patsnap.comuspharmacist.com. Specific compounds identified to increase the risk or severity of serotonin syndrome when combined with this compound include Dextromethorphan, Dextropropoxyphene, Dezocine, Diamorphine, Amantadine, Aripiprazole lauroxil, Bezitramide, Meperidine, and Tramadol drugbank.compatsnap.com.

Table 1: this compound Interactions Increasing Serotonin Syndrome Risk

Interacting Agent ClassExamples of Specific Agents MentionedObserved Effect with this compoundSource
Other MAOIs(General class)Increased risk of serotonin syndrome drugbank.compatsnap.comuspharmacist.com
SSRIs(General class)Increased risk of serotonin syndrome; fatalities observed drugbank.compatsnap.comuspharmacist.com
SNRIs(General class)Increased risk of serotonin syndrome patsnap.comuspharmacist.com
Analgesics (Opioid-related)Dextromethorphan, Dextropropoxyphene, Dezocine, Diamorphine, Meperidine, TramadolIncreased risk/severity of adverse effects, including serotonin syndrome drugbank.compatsnap.com
Other Serotonergic AgentsAmantadine, Aripiprazole lauroxil, BezitramideIncreased risk of serotonin syndrome drugbank.com

Interactions between this compound and tricyclic antidepressants (TCAs) have been noted. Overdose fatalities involving this compound have been observed when it is taken concurrently with TCAs, leading to a clinical course characterized by agitation, extreme tremor, seizures, and hyperthermia drugbank.com. Despite these severe outcomes, some research suggests that co-administering this compound with TCAs may not necessarily increase the incidence of adverse events compared to monotherapy researchgate.net. However, if concomitant use is deemed clinically necessary, it is advised to initiate both drugs simultaneously at lower-than-usual doses researchgate.net. Conversely, if this compound is being replaced by a TCA, a washout period of 7 days is recommended researchgate.net.

Interactions with Sympathomimetic Amines and Hypertensive Risk

This compound's MAO-A inhibitory action also influences its interactions with sympathomimetic amines, which can lead to a heightened risk of hypertension. It is not recommended to use this compound concurrently with sympathomimetic amines such as dopamine, metaraminol, epinephrine, norepinephrine, or isoproterenol (B85558) due to the increased risk of hypertensive reactions researchgate.net. Sympathomimetic agents, including certain decongestants, stimulants, and appetite suppressants, can potentiate this compound's hypertensive effects, potentially resulting in dangerous increases in blood pressure patsnap.com. Overdose deaths involving this compound have been linked to interactions with sympathomimetic drugs drugbank.com.

While this compound's reversible MAO-A inhibition and relatively short half-life generally reduce the likelihood of severe "cheese effects" (hypertensive crises from tyramine-rich foods) compared to irreversible MAOIs, consuming tyramine-rich foods while on MAOIs can still lead to severe headaches and hypertension drugbank.compatsnap.comresearchgate.net.

Table 2: this compound Interactions Increasing Hypertensive Risk

Interacting Agent ClassExamples of Specific Agents MentionedObserved Effect with this compoundSource
Sympathomimetic AminesDopamine, Metaraminol, Epinephrine, Norepinephrine, Isoproterenol, Amphetamine, Arbutamine, Arformoterol, Atropine, Bitolterol, Bromocriptine, Buspirone, Dronedarone, MoxisylyteIncreased risk/severity of hypertension drugbank.compatsnap.comresearchgate.net
Tyramine-rich foods(General class)Potential for severe headaches and hypertension (less stringent than irreversible MAOIs) drugbank.compatsnap.comresearchgate.net

Interactions with Antihypertensive Agents and Potential for Potentiation of Effects

Research indicates that this compound can potentiate the effects of antihypertensive agents. Concomitant administration with drugs like methyldopa, reserpine, and guanethidine (B1672426) is not recommended due to the potential for increased hypotensive effects researchgate.net. This compound has been observed to increase the hypotensive activities of a range of medications, including Moxonidine, Muzolimine, Alprenolol, Ambrisentan, Atenolol, Aliskiren, Amlodipine, Bretylium, and Bisoprolol drugbank.com. Furthermore, this compound may increase the orthostatic hypotensive activities of Altretamine, Amifostine, Amiloride, Amiodarone, Amphotericin B, Bumetanide, and Bupivacaine drugbank.com.

Table 3: this compound Interactions Potentiating Hypotensive Effects

Interacting Agent ClassExamples of Specific Agents MentionedObserved Effect with this compoundSource
Antihypertensive AgentsMethyldopa, Reserpine, Guanethidine, Moxonidine, Muzolimine, Alprenolol, Ambrisentan, Atenolol, Aliskiren, Amlodipine, Bretylium, BisoprololIncreased hypotensive activities drugbank.comresearchgate.net
Orthostatic Hypotension-Inducing AgentsAltretamine, Amifostine, Amiloride, Amiodarone, Amphotericin B, Bumetanide, BupivacaineIncreased orthostatic hypotensive activities drugbank.com

Interactions with Analgesics, including Opioid-Related Agents

This compound's interactions with analgesics, particularly opioid-related agents, are primarily concerned with the risk of serotonin syndrome. This compound can interact with certain analgesics, such as meperidine and tramadol, leading to an increased risk of serotonin syndrome patsnap.com. Opioids from the phenylpiperidine series, including pethidine (meperidine), tramadol, methadone, dextromethorphan, and propoxyphene, are known to be weak serotonin re-uptake inhibitors and have been implicated in serotonin toxicity reactions when combined with MAOIs, including reported fatalities nih.govmedsafe.govt.nz. Conversely, opioids such as morphine, codeine, oxycodone, and buprenorphine are not known to be serotonin re-uptake inhibitors and are not expected to precipitate serotonin toxicity when co-administered with MAOIs nih.govmedsafe.govt.nz. This compound has been noted to increase the analgesic activities of Morphine drugbank.com.

Research on Central Nervous System Depressants and Exacerbation of Effects

While this compound itself is described as stimulating the central nervous system rather than having a sedative effect, its co-administration with central nervous system (CNS) depressants can exacerbate their effects drugbank.compatsnap.com. Alcohol consumption, for instance, should be limited as it can intensify this compound's CNS side effects, such as dizziness and sedation, and impair psychomotor skills patsnap.com.

Research indicates that this compound may increase the CNS depressant activities of a wide array of medications, including Doxylamine, Dronabinol, Droperidol, Alprazolam, Alverine, Amisulpride, Articaine, Asenapine, Atracurium, Atracurium besylate, Benperidol, Brexanolone, Brivaracetam, Bromazepam, Buprenorphine, Butabarbital, Butalbital, Butobarbital, and various Benzodiazepines drugbank.com. Studies investigating this compound's effects on the CNS have shown dose-dependent changes in brain activity. After two weeks of treatment, improvements in concentration, cognitive function, and complex reaction have been noted, suggesting adaptive phenomena in the CNS nih.gov.

Table 4: this compound Interactions with Central Nervous System Depressants

Interacting Agent ClassExamples of Specific Agents MentionedObserved Effect with this compoundSource
AlcoholAlcoholExacerbation of CNS side effects (dizziness, sedation), impaired psychomotor skills patsnap.com
AntihistaminesDoxylamineIncreased CNS depressant activities drugbank.com
CannabinoidsDronabinolIncreased CNS depressant activities drugbank.com
AntipsychoticsDroperidol, Amisulpride, Benperidol, AsenapineIncreased CNS depressant activities drugbank.com
BenzodiazepinesAlprazolam, Bromazepam, 1,2-Benzodiazepine (class)Increased CNS depressant activities drugbank.com
Muscle RelaxantsAlverine, Atracurium, Atracurium besylateIncreased CNS depressant activities drugbank.com
BarbituratesButabarbital, Butalbital, ButobarbitalIncreased CNS depressant activities drugbank.com
Other CNS DepressantsArticaine, Brexanolone, Brivaracetam, BuprenorphineIncreased CNS depressant activities drugbank.com

Emerging Therapeutic Applications and Repurposing Research

Investigation in Multiple Sclerosis (MS) Models

Recent drug repurposing efforts have identified pirlindole as a candidate for the treatment of Multiple Sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system. figshare.com Research has focused on its potential to protect neurons and their myelin sheaths, which are progressively damaged in MS.

Neuroprotective Effects in Experimental Autoimmune Encephalomyelitis (EAE) Murine Models

This compound has been evaluated in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model that mimics many of the pathological features of progressive MS. figshare.comfrontiersin.org In studies using the myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE model, administration of this compound resulted in a significant improvement in the clinical progression of the disease. figshare.com Mice treated with the compound showed a notable reduction in the severity of EAE clinical scores compared to untreated controls. figshare.com

Table 1: this compound Efficacy in EAE Murine Model

Model Compound Key Finding Reference

Mechanisms of Neuronal and Myelin Protection Distinct from Anti-inflammatory Actions

The therapeutic benefit of this compound in EAE models appears to stem from a direct neuroprotective effect rather than a primary anti-inflammatory mechanism. figshare.com Histological analysis from these studies revealed that the compound directly protects neuronal cells and the myelin sheath. figshare.com This mode of action is distinct from many standard MS therapies that primarily target the immune system's inflammatory response. bio-rad-antibodies.comnih.gov The protective qualities of this compound may be linked to its known ability to reduce oxidative stress and inhibit lipid peroxidation, processes implicated in the neurodegeneration seen in MS. figshare.com

Antiviral Efficacy Studies

Drug repurposing screens have uncovered a novel potential application for this compound as an antiviral agent, particularly against a class of common human pathogens known as enteroviruses. iimmun.ru

Inhibition of Enteroviruses (e.g., EV-A71, Coxsackievirus B3) and Rhinoviruses

This compound has been identified as an inhibitor of in vitro replication for several members of the Enterovirus genus, which includes pathogens like Enterovirus A71 (EV-A71), Coxsackievirus B3 (CVB3), and rhinoviruses (a major cause of the common cold). iimmun.ruapub.krnih.gov Specifically, drug repurposing screens highlighted this compound, among other compounds, for its ability to block the replication of Coxsackievirus B3. iimmun.ru

Elucidation of Underlying Antiviral Mechanisms

The antiviral action of this compound against enteroviruses is believed to be mediated through the inhibition of a critical viral protein. iimmun.ru Research suggests that this compound targets the non-structural protein 2C, which functions as an RNA-stimulated ATPase. iimmun.runih.govnih.gov This protein is highly conserved among enteroviruses and is essential for viral genome replication. nih.govmdpi.com The development of viral resistance to compounds like this compound has been linked to mutations in the 2C protein, further supporting its role as the drug's target. iimmun.ru By inhibiting the ATPase activity of protein 2C, this compound disrupts a key process in the viral life cycle. iimmun.ruresearchgate.net

Table 2: Antiviral Profile of this compound

Virus Class Specific Viruses Proposed Target Mechanism Reference

Potential in Parkinson's Syndrome Research based on Neuroprotective Actions

The neuroprotective properties of this compound suggest a potential, though less explored, application in the context of Parkinson's disease (PD). A central feature of PD pathology is the progressive loss of dopaminergic neurons due to mechanisms including significant oxidative stress. mdpi.comnih.govmdpi.com

Research has demonstrated that this compound can protect cultured rat neuronal cells from death induced by oxidative stress. This protection is concentration-dependent and appears to be independent of its primary MAO-A inhibitory function. Instead, the neuroprotective effect is thought to involve the scavenging of free radicals and the improvement of mitochondrial function, both of which are compromised in Parkinson's disease. unipd.it By mitigating oxidative stress-induced cell death, this compound addresses one of the core pathological processes in PD, indicating its potential as a candidate for further investigation in preclinical models of the disease. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound

Advanced Research Methodologies and Future Perspectives

Application of In Silico and Artificial Intelligence Platforms in Drug Repositioning

The application of in silico and Artificial Intelligence (AI) platforms represents a cutting-edge approach to drug repositioning, a strategy that identifies new therapeutic indications for existing compounds figshare.comamazon.com. Pirlindole has been a subject of such investigations, with platforms like Project Prodigy™ utilizing Big Data and AI in drug repositioning mode figshare.com. These platforms generate multi-dimensional profiles of biologically relevant concepts, facilitating the discovery of unanticipated and novel biomedical inferences figshare.com. For instance, this compound has been explored for its potential in treating Multiple Sclerosis (MS) through in silico and animal model experiments figshare.com. This research aimed to test the hypothesis that this compound could directly protect neuronal cells and myelin, independent of any anti-inflammatory action figshare.com. Computational techniques, including pharmacophore modeling, are instrumental in drug discovery and repurposing, offering insights into drug design and aiding in the rapid adaptation of known drugs for new treatments, particularly in overcoming issues like disease heterogeneity and resistance amazon.comresearchgate.netnih.gov.

Need for More Rigorous Clinical Trial Methodologies and Larger Cohorts

Despite this compound's demonstrated efficacy in clinical studies for depression and fibromyalgia, there is a recognized need for more rigorous clinical trial methodologies and larger patient cohorts to ensure consistent and accurate results benchchem.comresearchgate.netresearchgate.net. A meta-analysis indicated that while this compound's efficacy was comparable to active comparators and it showed a significant advantage in reducing anxiety symptoms, the quality of the original studies, with a mean Jadad trial quality score of 3.7 out of 5, necessitates further high-quality clinical trials researchgate.netnih.govnih.gov. A notable disparity exists between the typical short duration of antidepressant clinical trials (median 8 weeks) and the often long-term real-world use of these medications (median 5 years), highlighting a critical need for longer-duration studies for this compound medrxiv.org. Furthermore, factors such as patient expectations and the potential for unblinding in placebo-controlled trials can influence outcomes, suggesting that future trials could benefit from the incorporation of active placebos to mitigate these biases openaccessjournals.com. The caution advised due to the limited number of studies in some analyses also underscores the importance of larger cohorts to enhance statistical power and generalizability of findings nih.gov.

Addressing Discrepancies between Preclinical and Clinical Efficacy Data

Addressing discrepancies between preclinical and clinical efficacy data is crucial for the successful translation of this compound's therapeutic potential. Such discrepancies can arise from differences in species-specific pharmacokinetics, varied dosing regimens, or the selection of biomarkers benchchem.com. To bridge this gap, methodological strategies include Pharmacokinetic-pharmacodynamic (PK/PD) modeling, which correlates plasma concentrations with MAO-A inhibition in both animal models and human trials to identify therapeutic thresholds benchchem.com. Another approach involves endpoint harmonization, where preclinical outcomes (e.g., brain monoamine levels in rodents) are aligned with clinical metrics (e.g., Hamilton Depression Rating Scale (HDRS) scores in depression trials) benchchem.com. Meta-analysis of existing data, such as from fibromyalgia trials where this compound demonstrated significant pain reduction, can also contribute to understanding and reconciling these differences benchchem.com. Preclinical studies have shown that this compound can reverse depressive-like effects induced by chronic mild stress in rats, promote hippocampal neural progenitor cell proliferation, and reverse dendritic atrophy, as well as exhibit neuroprotective properties against oxidative stress in neuronal cells benchchem.comcaymanchem.com. Translating these detailed neurobiological effects observed in preclinical settings to consistent clinical outcomes requires careful and targeted research.

Development of Novel Formulations and Delivery Systems for Enhanced Therapeutic Profile

The development of novel formulations and delivery systems for this compound represents a significant future direction to enhance its therapeutic profile. This compound exhibits a bioavailability of approximately 20-30% in animal models like rats and dogs, primarily due to an extensive hepatic first-pass effect, although human relative bioavailability is reported around 90% drugbank.comnih.govmedwinpublishers.com. Additionally, high plasma clearance (450–1000 l/h) has been observed drugbank.commedwinpublishers.com. These pharmacokinetic characteristics suggest that optimizing its formulation could lead to improved systemic exposure, reduced variability, and potentially lower effective doses. While current research primarily focuses on its efficacy and safety in existing forms, future investigations could explore advanced drug delivery technologies, such as sustained-release formulations, targeted delivery systems, or nanotechnology-based approaches. Such innovations could potentially improve patient compliance, reduce dosing frequency, and minimize off-target effects, thereby maximizing this compound's therapeutic benefits.

Exploration of Brain-Region Specific Neurobiological Effects

A critical area for advanced research involves the detailed exploration of this compound's neurobiological effects within specific brain regions. This compound's selective MAO-A inhibition has been shown to reverse stress-induced behavioral changes and dendritic atrophy of granule neurons in the hippocampus of rats exposed to chronic mild stress, while also promoting adult neurogenesis in this region caymanchem.comfrontiersin.org. This highlights the importance of MAO-A inhibition in addressing stress-induced neurobiological alterations within the brain frontiersin.org. Given that MAO-A inhibitors can exert off-target effects in both peripheral organs and various brain regions, developing strategies for targeted MAO-A inhibition in specific brain areas relevant to depression pathophysiology is crucial for improving pharmacotherapy frontiersin.orgfrontiersin.org. Studies have indicated that MAO-A densities are elevated in several brain regions, including the anterior cingulate cortex, prefrontal cortex, temporal cortex, putamen, thalamus, hippocampus, and midbrain, in patients with depression, even during recovery phases frontiersin.org. Furthermore, the effects of certain modulators, such as microRNA-124 (miR-124), have demonstrated brain-region-specific impacts on depressive behavior, affecting the hippocampus but not the cortex frontiersin.org. Understanding how this compound interacts with and modulates these specific brain regions and their associated neurobiological processes will be vital for optimizing its therapeutic application and potentially identifying new indications.

Advanced Research Questions on Unclear Mechanisms and Broad-Spectrum Activities

Advanced research on this compound should focus on elucidating its unclear mechanisms and exploring its broad-spectrum activities. Key questions include:

Elucidating Non-MAO-A Mechanisms: While this compound is a known MAO-A inhibitor, its neuroprotective effects appear to be independent of this mechanism, suggesting additional therapeutic pathways benchchem.com. Further research is needed to identify the precise molecular targets and signaling pathways responsible for these non-MAO-A mediated effects.

Antiviral Mechanisms: this compound has shown inhibitory activity against enterovirus D68 and coxsackievirus B3 through unclear mechanisms benchchem.com. Future studies should employ viral replication assays, time-of-addition studies to pinpoint the targeted viral lifecycle stages, and resistance profiling to identify potential mutations, thereby clarifying its antiviral mode of action benchchem.com.

Polypharmacology and Heterogeneity: Given the complex interplay of neurotransmitters and brain regions involved in depression, and the observed broad-spectrum activities of this compound, further research is needed to understand its full polypharmacological potential medwinpublishers.com. How its multiple actions synergistically contribute to its efficacy in conditions like depression and fibromyalgia, and potentially other indications, remains an open question.

Biomarker Identification: Identifying specific biomarkers that can predict patient response to this compound, particularly considering the inherent heterogeneity of depressive disorders, would be crucial for personalized medicine approaches.

Q & A

Q. What experimental models are recommended to study Pirlindole’s neuroprotective effects against oxidative stress?

Answer:

  • In vitro models : Rat primary neuronal cultures exposed to Fe²⁺-mediated oxidative stress are widely used. Key parameters include intracellular peroxide levels (measured via fluorescent probes like DCFH-DA) and lipid peroxidation (via thiobarbituric acid reactive substances assay) .
  • Validation : Compare results with positive controls (e.g., trolox, a vitamin E analog) to assess relative efficacy. EC₅₀ values for this compound in Fe²⁺-induced toxicity are ~6–19 µM .
  • Mechanistic focus : Ensure assays distinguish MAO-A inhibition (e.g., serotonin degradation assays) from antioxidant activity (e.g., radical scavenging assays) .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. This compound mesylate (CAS 207572-66-5) has higher stability than the free base .
  • Safety protocols : Use PPE (gloves, lab coats) during handling. Avoid aqueous environments unless solubilized with DMSO (<0.1% final concentration) .
  • Waste disposal : Collect organic solvent waste separately to prevent environmental contamination .

Q. What are the standard methods for detecting this compound in biological matrices?

Answer:

  • TLC : Use ethyl acetate-ethanol-NH₄OH (8.5:1:0.5) as the mobile phase; Rf = 0.40–0.42. Sensitivity: 0.4 µg .
  • UV-spectrophotometry : Detect absorbance maxima at 232 nm and 290 nm in ethanol .
  • Advanced quantification : Use deuterated internal standards (e.g., this compound-d4 HCl) for LC-MS/MS to achieve sensitivity of 0.1 µg/mL .

Advanced Research Questions

Q. How do this compound’s enantiomers differ in pharmacokinetics and target engagement?

Answer:

  • Synthetic strategies : Patent EP20198230.3 describes mandelate salt formation to isolate enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) for separation .
  • Pharmacodynamic differences : Preliminary data suggest (R)-enantiomers exhibit stronger MAO-A inhibition, while (S)-enantiomers show superior radical scavenging .
  • In vivo testing : Administer enantiomers separately in CMS (chronic mild stress) rodent models to compare antidepressant efficacy .

Q. What methodological gaps exist in linking this compound’s MAO-A inhibition to its neuroprotective effects?

Answer:

  • Contradictory evidence : While this compound inhibits MAO-A (IC₅₀ ~37 µM), its neuroprotection in Fe²⁺-exposed neurons occurs independently of MAO-A, likely via direct ROS scavenging .
  • Experimental design : Use MAO-A knockout models or co-administration with MAO-A substrates (e.g., serotonin) to decouple mechanisms .
  • Data interpretation : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to assess rescue of oxidative damage .

Q. How can isotopic labeling improve studies on this compound’s metabolic fate?

Answer:

  • Deuterated analogs : [²H₃]- or [²H₄]-Pirlindole HCl (CAS 60762-57-4) enhance MS detection sensitivity in pharmacokinetic studies. Use stable isotope dilution assays (SIDAs) for absolute quantification .
  • Tracer studies : Administer [¹³C]-labeled this compound to track metabolite formation (e.g., dehydrothis compound) in liver microsomes .

Methodological Recommendations

  • Oxidative stress models : Prioritize cortical/hippocampal neurons over peripheral cell lines to replicate CNS-specific effects .
  • Dose optimization : Use pharmacokinetic data (52% recovery in blood, 76% in urine) to calibrate in vivo dosing .
  • Controversy resolution : Reconcile MAO-A inhibition and neuroprotection by conducting dual-mechanism studies (e.g., siRNA knockdown + antioxidant assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.